Product packaging for Octadec-13-EN-2-YN-1-OL(Cat. No.:CAS No. 123551-46-2)

Octadec-13-EN-2-YN-1-OL

Cat. No.: B14303022
CAS No.: 123551-46-2
M. Wt: 264.4 g/mol
InChI Key: VIEMMJUTWFUIIP-UHFFFAOYSA-N
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Description

Contextualizing Long-Chain Unsaturated Alcohols within Lipids and Secondary Metabolites

Long-chain unsaturated alcohols are integral components of the broader class of lipids, which are defined by their hydrophobicity. openstax.org These alcohols are characterized by a lengthy hydrocarbon chain, typically containing 12 or more carbon atoms, and the presence of one or more double or triple bonds. wikipedia.org In nature, they are found in various forms, including as constituents of waxes, where they are esterified to fatty acids, and as signaling molecules like pheromones in insects. nih.gov The presence of unsaturation (double or triple bonds) introduces conformational rigidity and specific stereochemistry, which are crucial for their biological function.

As secondary metabolites, these alcohols are not directly involved in the primary life-sustaining processes of an organism but often play critical roles in interaction with the environment. For instance, polyacetylenic alcohols, a subclass to which Octadec-13-en-2-yn-1-ol belongs, are known to be produced by plants, fungi, and marine organisms and often exhibit a range of biological activities, including antimicrobial and antitumor properties. researchgate.netnih.gov

Importance of Polyfunctionalized 18-Carbon Compounds in Chemical Biology Research

Eighteen-carbon compounds, often referred to as octadecanoids, form a significant and diverse group of molecules with profound importance in chemical biology. acs.orgescholarship.org These compounds are derived from 18-carbon fatty acids and can possess multiple functional groups, including hydroxyl groups, double bonds, triple bonds, and epoxides. nih.gov The presence of multiple functionalities allows for a wide range of chemical interactions and biological activities.

In plants, octadecanoids are central to the jasmonate signaling pathway, which regulates growth, development, and defense against stress. nih.govwikipedia.org In mammals, they are involved in processes such as inflammation, pain perception, and immune modulation. nih.gov The study of polyfunctionalized 18-carbon compounds like this compound provides valuable insights into the mechanisms of these biological processes and offers potential starting points for the development of new therapeutic agents.

Structural Elucidation and Nomenclatural Aspects of this compound Isomers

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is (Z)-octadec-13-en-2-yn-1-ol. nih.gov This name precisely describes its structure: an 18-carbon chain ("octadec") with a double bond ("en") at the 13th carbon, a triple bond ("yn") at the 2nd carbon, and a primary alcohol ("-1-ol") at the 1st carbon. The "(Z)" designation indicates the stereochemistry of the double bond, signifying that the higher priority substituents are on the same side of the double bond (cis configuration).

The structural elucidation of such long-chain polyunsaturated alcohols typically involves a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the connectivity of atoms and the stereochemistry of double bonds, while Mass Spectrometry (MS) helps to establish the molecular weight and fragmentation pattern, providing clues about the location of functional groups.

Isomers of this compound would include the (E)-isomer (trans configuration) of the double bond, as well as constitutional isomers where the positions of the double bond, triple bond, and alcohol group are varied along the 18-carbon chain.

Interactive Data Table: Structural Features of (Z)-Octadec-13-en-2-yn-1-ol

FeatureDescription
Molecular Formula C18H32O
IUPAC Name (Z)-octadec-13-en-2-yn-1-ol
Parent Chain 18 carbons
Functional Groups Alcohol (primary), Alkene, Alkyne
Position of Alcohol Carbon 1
Position of Alkyne Carbon 2
Position of Alkene Carbon 13
Stereochemistry (Z) or cis at the double bond

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32O B14303022 Octadec-13-EN-2-YN-1-OL CAS No. 123551-46-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

octadec-13-en-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-6,19H,2-4,7-15,18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEMMJUTWFUIIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCCCC#CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60711049
Record name Octadec-13-en-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60711049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123551-46-2
Record name Octadec-13-en-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60711049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Isolation Methodologies of Octadec 13 En 2 Yn 1 Ol Chemotypes

Chromatographic Isolation and Purification Protocols

The purification of Octadec-13-en-2-yn-1-ol from a crude natural extract is a multi-step process that relies on various chromatographic methods. The selection and sequence of these techniques are critical for obtaining the compound at a high degree of purity. The lipophilic nature of this long-chain alcohol dictates the use of specific stationary and mobile phases to achieve effective separation from other components of the extract.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for the final purification of target compounds from complex mixtures, offering high resolution and efficiency. teledynelabs.comgilson.com For the isolation of a specific chemotype like this compound, a reversed-phase HPLC approach is commonly employed.

In a typical protocol, a semi-purified fraction containing the target compound, obtained from preliminary column chromatography, is subjected to preparative HPLC. The stationary phase often consists of a C18-bonded silica (B1680970) gel, which is effective for separating nonpolar to moderately polar compounds. The mobile phase is usually a binary or ternary solvent system, the composition of which is optimized to achieve the best separation. A common mobile phase for separating long-chain unsaturated alcohols is a gradient of water and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov

The elution of the compound is monitored using a detector, most commonly a UV detector set at a wavelength suitable for detecting the chromophores within the molecule. For polyacetylenes, the conjugated system of double and triple bonds allows for detection in the UV range. nih.gov Fractions are collected at specific retention times corresponding to the peak of the target compound. The purity of the collected fractions is then assessed using analytical HPLC.

Table 1: Illustrative Preparative HPLC Parameters for Polyacetylene Alcohol Separation
ParameterCondition
ColumnReversed-Phase C18 (e.g., 250 mm x 10 mm, 5 µm particle size)
Mobile PhaseGradient of Acetonitrile and Water
Flow Rate4-5 mL/min
DetectionUV at 210-280 nm
Injection VolumeDependent on column loading capacity and sample concentration

Column chromatography serves as a fundamental and often initial step in the purification of natural products. column-chromatography.com For the separation of lipophilic compounds like this compound, normal-phase column chromatography using silica gel is a standard and effective method. researchgate.net

The process begins with the loading of the crude extract onto a column packed with silica gel. The separation is then achieved by eluting the column with a solvent system of increasing polarity. A common solvent gradient starts with a non-polar solvent like n-hexane, gradually introducing a more polar solvent such as ethyl acetate (B1210297) or diethyl ether. researchgate.net This gradient elution allows for the separation of compounds based on their polarity, with less polar compounds eluting first.

The progress of the separation is monitored by collecting fractions and analyzing them using Thin-Layer Chromatography (TLC). Fractions containing the compound of interest, as identified by TLC, are then pooled and concentrated. For further purification of compounds with similar polarities, gel filtration chromatography using supports like Sephadex LH-20 can be employed, which separates molecules based on their size.

Table 2: Typical Column Chromatography Parameters for the Initial Fractionation of a Lipophilic Extract
ParameterCondition
Stationary PhaseSilica Gel (60-120 mesh)
Mobile PhaseGradient elution, e.g., n-Hexane to n-Hexane/Ethyl Acetate mixtures
Elution MonitoringThin-Layer Chromatography (TLC)
Fraction CollectionManual or automated fraction collection

Thin-Layer Chromatography (TLC) is an indispensable technique in the isolation of natural products. umass.edu It is primarily used for the rapid analysis of the composition of fractions from column chromatography and for determining the optimal solvent system for column and preparative HPLC separations. semanticscholar.orgaga-analytical.com.pl

In the context of isolating this compound, a TLC plate coated with silica gel is spotted with the sample. The plate is then developed in a chamber containing a suitable solvent system. The separation on the TLC plate mirrors that of the column, allowing for a quick assessment of the separation efficiency of different solvent systems.

After development, the separated compounds on the TLC plate are visualized. For compounds with chromophores, such as polyacetylenes, visualization under UV light is a common method. researchgate.net Alternatively, staining reagents like potassium permanganate (B83412) or iodine vapor can be used to reveal the spots of the separated compounds. umass.edu The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is calculated to characterize and compare the compounds.

Table 3: General TLC Conditions for Monitoring Polyacetylene Separations
ParameterCondition
Stationary PhaseSilica Gel 60 F254 pre-coated plates
Mobile PhaseMixtures of n-Hexane and Ethyl Acetate in varying ratios (e.g., 9:1, 4:1, 1:1)
VisualizationUV light (254 nm and/or 365 nm), Potassium Permanganate stain, Iodine vapor
ApplicationMonitoring column chromatography fractions, optimizing solvent systems

Synthetic Approaches for Octadec 13 En 2 Yn 1 Ol and Its Analogues

Convergent and Linear Synthesis Strategies

The synthesis of complex organic molecules like Octadec-13-en-2-yn-1-ol can be approached through two primary strategies: linear and convergent synthesis.

StrategyDescriptionAdvantagesDisadvantages
Linear Reactants are added sequentially to build the molecule step-by-step in a single sequence.Simpler to plan and conceptualize.Overall yield can be very low for multi-step syntheses; failure of one step affects the entire sequence.
Convergent Key fragments of the molecule are synthesized independently and then joined together at a later stage.Higher overall yield; allows for parallel synthesis of fragments; more efficient for complex molecules.May require more complex planning to design compatible coupling reactions for the fragments.

Key Carbon-Carbon Bond Forming Reactions

The construction of the carbon skeleton of this compound relies on powerful carbon-carbon bond-forming reactions. The choice of reaction is crucial for installing the alkyne and alkene functionalities correctly.

Alkylation and Coupling Reactions (e.g., Suzuki, Stille, Sonogashira-type)

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C bonds between sp, sp2, and sp3 hybridized carbons.

Sonogashira Coupling: This reaction is exceptionally well-suited for synthesizing enynes, as it directly couples a terminal alkyne with a vinyl halide. In a convergent synthesis of this compound, a fragment containing the terminal alkyne (e.g., a protected propargyl alcohol) could be coupled with a long-chain vinyl halide fragment to form the characteristic 1,3-enyne moiety or a related skipped system. The reaction is typically carried out under mild conditions using a palladium catalyst and a copper(I) co-catalyst.

Stille Coupling: This reaction involves the coupling of an organostannane with an organic halide. It is highly versatile and tolerant of a wide range of functional groups. For the target molecule, a vinylstannane fragment could be coupled with an alkyl or vinyl halide to form the alkene portion of the molecule.

Suzuki Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide. Known for its mild conditions and the low toxicity of its boron-containing byproducts, Suzuki coupling is widely used. A vinylboronic acid, for instance, could be coupled with a suitable alkyl halide to construct the carbon chain leading to the alkene.

Olefination Reactions (e.g., Horner-Wadsworth-Emmons, Wittig, Julia-Kocienski)

Olefination reactions are used to form carbon-carbon double bonds, typically by reacting a carbonyl compound (an aldehyde or ketone) with a phosphorus- or sulfur-stabilized reagent. These are critical for installing the double bond at the C-13 position.

Wittig Reaction: This is a widely used method that reacts an aldehyde or ketone with a phosphonium ylide (a Wittig reagent). A key feature of the Wittig reaction is its ability to control stereochemistry. Non-stabilized ylides (where the group attached to the carbanion is an alkyl group) typically lead to the formation of (Z)-alkenes, while stabilized ylides (with electron-withdrawing groups) favor the (E)-alkene. This makes it a versatile tool for synthesizing specific isomers of this compound.

Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction uses a phosphonate carbanion, which is more nucleophilic than a Wittig ylide. This reaction almost exclusively produces (E)-alkenes, offering excellent stereoselectivity. An advantage of the HWE reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed.

Julia-Kocienski Olefination: This reaction provides another reliable method for generating alkenes, often with high (E)-selectivity. It involves the reaction of a sulfone with an aldehyde or ketone.

Alkyne Metathesis and Zipper Reactions

These reactions offer powerful, though less common, methods for manipulating alkynes within a molecule.

Alkyne Metathesis: This is a reaction that involves the cutting and reorganizing of carbon-carbon triple bonds, catalyzed by metal-alkylidyne complexes. It can be used to form larger, more complex alkynes from simpler ones. In the context of synthesizing analogues, two shorter alkyne-containing fragments could be joined via metathesis to construct a longer chain.

Zipper Reactions: An alkyne zipper reaction involves the isomerization of an internal alkyne to a terminal alkyne. This is typically achieved using a very strong base. This reaction could be strategically employed to move a triple bond from an internal position to the end of a chain, making it available for subsequent coupling reactions, such as the Sonogashira coupling.

Stereoselective and Regioselective Synthesis

Controlling the precise arrangement of atoms (stereochemistry) and the location of functional groups (regiochemistry) is paramount in modern organic synthesis.

Control of Alkene Geometry (Z/E Isomers)

The geometry of the double bond at the C-13 position significantly affects the properties of this compound. The choice of olefination reaction is the primary method for controlling whether the (Z) (cis) or (E) (trans) isomer is formed.

Z-Alkene Synthesis: The Wittig reaction using non-stabilized or semi-stabilized ylides is the classic method for producing (Z)-alkenes with high selectivity. The reaction conditions, such as the choice of solvent and the absence of lithium salts, can be optimized to maximize the formation of the cis isomer.

E-Alkene Synthesis: The Horner-Wadsworth-Emmons reaction is a highly reliable method for obtaining (E)-alkenes, often with excellent selectivity (>95%). The Still-Gennari modification of the HWE reaction, however, can be used to favor the (Z)-alkene by using phosphonates with electron-withdrawing groups and specific base/solvent combinations (e.g., KHMDS with 18-crown-6 in THF). The Julia-Kocienski olefination also typically yields (E)-alkenes.

The following table summarizes the typical stereochemical outcomes of major olefination reactions.

ReactionReagentTypical ProductNotes
Wittig Reaction Non-stabilized Ylide (e.g., R=alkyl)(Z)-alkeneOften high Z-selectivity, especially under salt-free conditions.
Wittig Reaction Stabilized Ylide (e.g., R=ester)(E)-alkeneHigh E-selectivity due to thermodynamic control.
Horner-Wadsworth-Emmons Phosphonate Carbanion(E)-alkeneGenerally provides excellent E-selectivity.
Still-Gennari (HWE Mod.) Electron-withdrawing phosphonate(Z)-alkeneEmploys specific conditions (e.g., KHMDS, 18-crown-6) to favor the kinetic Z-product.
Julia-Kocienski Olefination Phenyltetrazolyl Sulfone(E)-alkeneKnown for producing trans-alkenes with high selectivity.

Asymmetric Induction in Hydroxyl Group Formation

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other in a chemical reaction. In the synthesis of long-chain alcohols like this compound, establishing the chirality of the hydroxyl group is a critical step. Stereoselective synthesis often relies on the influence of a chiral feature already present in the substrate, reagent, or catalyst.

One common strategy involves the use of chiral reagents that deliver a functional group to a prochiral center in a stereoselective manner. For instance, chiral reducing agents can be employed to convert a prochiral ketone into a chiral alcohol with a high degree of enantiomeric excess. The inherent chirality of the reagent dictates the facial selectivity of the reduction.

Furthermore, substrate-controlled diastereoselective reactions are pivotal. If a stereocenter already exists within the molecule, it can direct the formation of a new stereocenter. For example, the epoxidation of an allylic alcohol can be directed by the existing hydroxyl group, leading to the formation of a specific diastereomer of the epoxy alcohol. msu.edu This principle is applicable to the synthesis of complex polyacetylenic alcohols where multiple stereocenters are established sequentially.

The stereochemical outcome of such reactions is often influenced by factors like steric hindrance and the potential for hydrogen bonding, which can direct the approach of the reagent to one face of the molecule over the other. msu.edu

Enantioselective Synthesis via Chiral Auxiliaries or Catalysis

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound from an achiral or racemic starting material. This is often achieved through the use of chiral auxiliaries or catalysts. york.ac.uk

Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate. wikipedia.org It directs the stereochemical course of a subsequent reaction, and is then removed to yield the desired enantiomerically enriched product. For the synthesis of chiral alcohols, an achiral carboxylic acid can be esterified with a chiral alcohol (the auxiliary). The resulting chiral ester can then undergo diastereoselective reactions, such as enolate alkylation or aldol reactions, where the auxiliary shields one face of the enolate, forcing the electrophile to attack from the less hindered side. researchgate.net After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered and reused. Oxazolidinones, popularized by David A. Evans, are a well-known class of chiral auxiliaries that have been successfully employed in a wide range of asymmetric transformations. researchgate.net

Chiral Catalysis: Asymmetric catalysis involves the use of a chiral catalyst to control the stereochemistry of a reaction. The catalyst, being chiral, creates a chiral environment that favors the formation of one enantiomer over the other. scienceopen.comnih.gov This approach is highly efficient as only a small amount of the catalyst is needed to produce a large quantity of the desired product.

For the synthesis of chiral alcohols, enantioselective reduction of ketones or the kinetic resolution of racemic alcohols are common strategies. Chiral metal complexes, often derived from ligands like BINOL, are effective catalysts for these transformations. wikipedia.org Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful tool for enantioselective synthesis. scienceopen.com For instance, chiral phosphoric acids have been shown to be effective catalysts for various asymmetric reactions.

Functional Group Transformations and Protecting Group Chemistry

The synthesis of complex molecules like this compound often requires the strategic manipulation of functional groups and the use of protecting groups to mask reactive sites.

Oxidation of Alcohols to Aldehydes (e.g., Swern, Dess-Martin Periodinane)

The oxidation of the primary alcohol in this compound or its precursors to an aldehyde is a key transformation for further chain elongation or functionalization. Mild oxidation methods are crucial to avoid over-oxidation to a carboxylic acid and to tolerate the sensitive alkyne and alkene functionalities present in the molecule.

Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (typically -78 °C), followed by the addition of a hindered base like triethylamine. alfa-chemistry.comwikipedia.orgorganic-chemistry.org The Swern oxidation is known for its mild reaction conditions and broad functional group tolerance, making it suitable for complex substrates. wikipedia.org The reaction proceeds through an alkoxysulfonium ylide intermediate. wikipedia.orgjk-sci.com A notable drawback is the production of the foul-smelling byproduct dimethyl sulfide. organic-chemistry.org

Dess-Martin Periodinane (DMP) Oxidation: The Dess-Martin periodinane is a hypervalent iodine reagent that offers a selective and very mild method for oxidizing primary alcohols to aldehydes. organic-chemistry.orgresearchgate.net The reaction is typically carried out in dichloromethane at room temperature and is often complete within a few hours. organic-chemistry.org DMP oxidation is highly chemoselective, tolerating a wide range of sensitive functional groups, and provides high yields with a simplified workup. wikipedia.org

Oxidation MethodReagentsTypical ConditionsAdvantagesDisadvantages
Swern Oxidation DMSO, Oxalyl chloride, Triethylamine-78 °C to room temp.Mild, high yield, good functional group tolerance wikipedia.orgMalodorous byproduct (dimethyl sulfide), requires low temperatures organic-chemistry.org
Dess-Martin Oxidation Dess-Martin PeriodinaneRoom temperatureMild, high yield, high chemoselectivity, short reaction times organic-chemistry.orgwikipedia.orgCostly, potentially explosive nature wikipedia.org

Alkynol Derivatization (e.g., Silylation, Tosylation)

The hydroxyl and terminal alkyne groups of alkynols are often derivatized to protect them during subsequent synthetic steps or to activate them for further reactions.

Silylation: The hydroxyl group can be protected as a silyl ether by reacting the alcohol with a silyl halide (e.g., trimethylsilyl chloride, tert-butyldimethylsilyl chloride) in the presence of a base like imidazole or triethylamine. Silyl ethers are stable to a wide range of reaction conditions but can be easily removed when needed. researchgate.net Similarly, the terminal alkyne can be protected by silylation, often using a reagent like trimethylsilyl chloride. nih.govgelest.com This prevents unwanted reactions at the acidic terminal alkyne proton. rsc.org

Tosylation: The hydroxyl group can be converted into a good leaving group by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. nih.govlibretexts.org This transforms the alcohol into a tosylate, which is susceptible to nucleophilic substitution, allowing for the introduction of other functional groups. nih.govnih.gov This is a crucial step for creating carbon-carbon or carbon-heteroatom bonds.

Selective Hydrogenation of Alkynes to Alkenes

A key step in the synthesis of this compound is the selective reduction of an internal alkyne to a cis-(Z)-alkene. This transformation requires a catalyst that can effect the hydrogenation of the alkyne without reducing the newly formed alkene to an alkane.

Lindlar Catalyst: The Lindlar catalyst is a palladium-based heterogeneous catalyst that is "poisoned" with a substance like lead acetate (B1210297) or quinoline. pearson.com This deactivation of the catalyst prevents the further reduction of the alkene. pearson.com The hydrogenation of an alkyne using a Lindlar catalyst results in the syn-addition of two hydrogen atoms across the triple bond, leading to the formation of a cis-(Z)-alkene. masterorganicchemistry.com This method is highly stereoselective and is a standard procedure for the synthesis of Z-alkenes from alkynes. thieme-connect.deresearchgate.net

CatalystDescriptionOutcome
Lindlar Catalyst Palladium on calcium carbonate, poisoned with lead acetate and quinolineSelective hydrogenation of alkynes to cis-(Z)-alkenes pearson.comthieme-connect.de

Deprotection Strategies (e.g., Acid-catalyzed THP removal)

At the appropriate stage of the synthesis, protecting groups must be removed to reveal the original functional group. The choice of deprotection conditions depends on the specific protecting group and the stability of other functional groups in the molecule.

The tetrahydropyranyl (THP) group is a common protecting group for alcohols due to its ease of installation and stability under many non-acidic conditions. acs.org The standard method for removing a THP ether is through acid-catalyzed hydrolysis. organic-chemistry.org This is typically achieved by treating the protected alcohol with a mild acid in an aqueous or alcoholic solvent. Various acidic reagents can be employed, including mineral acids, organic acids like acetic acid, or Lewis acids. acs.orgtandfonline.com

For sensitive substrates, milder deprotection methods have been developed. For example, a combination of lithium chloride and water in DMSO at 90 °C can efficiently cleave THP ethers without the need for strong acids. acs.orgorganic-chemistry.org Another mild method involves the use of iodine in methanol. tandfonline.com The selection of the deprotection strategy is crucial to ensure the integrity of the target molecule, particularly when other acid-sensitive groups are present.

Biosynthetic Pathways and Enzymatic Transformations of 18 Carbon Unsaturated Alcohols

Proposed Biosynthetic Routes for Octadec-13-EN-2-YN-1-OL (Hypothetical Pathways)

The formation of this compound likely originates from a common 18-carbon fatty acid precursor, such as oleic acid (18:1) or linoleic acid (18:2). A plausible biosynthetic sequence would involve a series of desaturation, acetylenation, and reduction steps.

One hypothetical pathway could commence with linoleic acid. A specialized desaturase or a multi-functional enzyme could introduce a triple bond at the C-2 position, a less common but not unprecedented modification. Subsequently, a specific desaturase would act upon the C-13 position to create the characteristic cis-double bond. The final step would involve the reduction of the carboxylic acid group at the C-1 position to a primary alcohol, a reaction catalyzed by a fatty acyl-CoA reductase or a similar enzyme.

Alternatively, the sequence of events could differ. The introduction of the C-13 double bond might precede the formation of the C-2 triple bond. The reduction to the alcohol could also occur at an earlier stage in the pathway, with the desaturation and acetylenation reactions occurring on an 18-carbon alcohol backbone. The exact order of these enzymatic transformations would be dependent on the substrate specificity of the involved enzymes.

Analogous Fatty Acid Biosynthesis Pathways

To understand the potential biogenesis of this compound, it is instructive to examine established pathways for the synthesis of other 18-carbon unsaturated compounds, particularly in plants.

The octadecanoid pathway is a critical signaling pathway in plants, leading to the production of jasmonic acid and related compounds that are involved in defense responses. wikipedia.orgoup.com This pathway begins with the release of α-linolenic acid (18:3) from membrane lipids. The first dedicated step is the oxygenation of α-linolenic acid by 13-lipoxygenase (13-LOX) to form (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT). researchgate.net This intermediate is then converted by allene (B1206475) oxide synthase (AOS) and allene oxide cyclase (AOC) to 12-oxo-phytodienoic acid (OPDA). researchgate.net Subsequent reduction and three rounds of β-oxidation in the peroxisomes shorten the carboxylic side chain to produce the 12-carbon jasmonic acid. researchgate.net This pathway highlights the enzymatic machinery present in plants for the specific modification of 18-carbon fatty acids at the C-13 position.

The formation of the triple bond in this compound is a key feature. Acetylenases are enzymes known to catalyze the conversion of a double bond into a triple bond. mdpi.com These enzymes are a subset of the FAD2 (fatty acid desaturase 2) family, which typically introduce double bonds. mdpi.com For instance, a Δ12 acetylenase can convert linoleic acid into crepenynic acid by forming a triple bond at the C-12 position. mdpi.com The biosynthesis of various polyacetylenic metabolites can then proceed through further modifications like chain elongation, oxidative cleavage, hydroxylation, or dehydrogenation. mdpi.com The oxidation of polyunsaturated fatty acids by enzymes like cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450s (CYP) generates a wide array of oxygenated products, including alcohols, diols, and epoxides. acs.org

Role of Key Enzymes in Desaturation and Oxygenation

The proposed biosynthetic pathway for this compound would rely on the coordinated action of several key enzyme families.

Lipoxygenases are dioxygenases that catalyze the stereo- and regio-specific oxygenation of polyunsaturated fatty acids to produce fatty acid hydroperoxides. nih.gov In the context of the octadecanoid pathway, 13-LOX specifically oxygenates α-linolenic acid at the C-13 position. researchgate.net This demonstrates the existence of enzymes capable of targeting this specific carbon in an 18-carbon chain. Allene oxide synthases, often belonging to the CYP74A subfamily of cytochrome P450s, then metabolize these hydroperoxides into unstable allene oxides. nih.gov These allene oxides can then be further transformed into various signaling molecules. nih.gov

Fatty acid desaturases are a diverse family of enzymes responsible for introducing double bonds into fatty acid chains, thereby converting saturated fatty acids into unsaturated ones. wikipedia.org They are classified based on the position where they introduce the double bond. wikipedia.org Acetylenases are a specialized type of desaturase that can introduce a triple bond. usask.ca Research on the acetylenase Crep1 from Crepis alpina has shown that specific amino acid residues are crucial for differentiating between desaturase and acetylenase activity. usask.ca This indicates that subtle changes in the enzyme's active site can lead to the formation of a triple bond instead of a double bond. usask.ca The FAD2 gene family is particularly important as it includes enzymes with diverse functions in fatty acid modification, including desaturation and acetylenation. mdpi.com

The final step of converting the carboxylic acid to an alcohol would likely be carried out by a fatty acyl-CoA reductase. These enzymes catalyze the four-electron reduction of a fatty acyl-CoA to a fatty alcohol. nih.gov

Enzymatic Resolution and Stereochemical Control in Biosynthesis

The biosynthesis of complex unsaturated alcohols, such as 18-carbon structures, is governed by precise enzymatic control, ensuring high stereospecificity. This enzymatic machinery dictates the absolute configuration of chiral centers within the molecule, a critical factor for its biological activity. In contrast to chemical synthesis, which often yields racemic mixtures, biological systems employ enzymes that produce specific stereoisomers. nih.gov

Enzymatic oxidation processes, a key step in the formation of hydroxylated fatty acids, are inherently stereospecific. nih.govacs.org Enzymes like lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450 (CYP) introduce oxygen to a fatty acid substrate in a highly controlled manner, determining the chirality of the resulting alcohol. nih.govacs.org For instance, lipoxygenases are known to produce hydroperoxides with a specific (S) or (R) configuration, depending on the enzyme. acs.org This initial stereocenter then influences the stereochemistry of subsequent enzymatic transformations. The discovery that specific stereoisomers, such as R-9-PAHSA (a palmitic acid ester of 9-hydroxystearic acid), are predominant in biological tissues underscores that their production is an enzyme-mediated pathway, as chemical oxidation would result in a racemic mixture. nih.gov

In cases where a racemic or mixed-enantiomer population of an alcohol is present, enzymatic kinetic resolution (EKR) serves as a powerful biological tool for separating the enantiomers. This process relies on the ability of enzymes, most notably lipases, to selectively catalyze a reaction on one enantiomer at a much higher rate than the other. nih.govmdpi.com For example, in the transesterification of a racemic secondary alcohol, a lipase (B570770) will preferentially acylate one enantiomer (e.g., the R-enantiomer), leaving the other (e.g., the S-enantiomer) largely unreacted. nih.gov This allows for the separation of the acylated product from the unreacted alcohol, yielding two enantiomerically enriched compounds.

The predictability of such resolutions is often governed by empirical observations like Kazlauskas's rule for lipases, which helps predict which enantiomer of a secondary alcohol will react faster. nih.gov This stereochemical control is fundamental, as the different enantiomers of a bioactive molecule can have distinct biological activities and metabolic fates.

Research Findings on Enzymatic Stereoselectivity

Detailed studies on various enzyme systems have elucidated the high degree of stereochemical control exerted during the biosynthesis and transformation of long-chain fatty acids and alcohols.

Table 1: Examples of Stereospecific Enzymatic Transformations in Lipid Metabolism
Enzyme/SystemSubstrateProductKey Stereochemical OutcomeReference
Lipoxygenase (LOX)Polyunsaturated Fatty Acids (e.g., Linoleic Acid)(S)- or (R)-Hydroperoxy Fatty AcidsEnzyme-dependent production of specific (S) or (R) enantiomers. acs.org
Carboxyl Ester Lipase (CEL)(R,S)-9-PAHSA9-HSA and Palmitic AcidSelectively hydrolyzes the (S)-enantiomer over the (R)-enantiomer. nih.gov
Cytochrome P450 (CYP)Long-chain Fatty Acidsω- and (ω-1)-hydroxy fatty acidsHydroxylation occurs with retention of configuration at the target carbon. gsartor.org
Lipase (e.g., from Candida antarctica)Racemic Secondary Alcohols(R)-Acetate and (S)-AlcoholKinetic resolution via enantioselective acylation, typically favoring the R-enantiomer. nih.gov

These findings illustrate that the stereochemistry of unsaturated alcohols is not a random outcome but a result of highly evolved enzymatic pathways. The enzymes involved in the biosynthesis of 18-carbon unsaturated alcohols exhibit stringent control over the configuration of double bonds and chiral centers, ensuring the production of specific, biologically active molecules.

Chemical Reactivity and Derivatization Strategies for Research Applications

Reactions at the Terminal Hydroxyl Group

The primary alcohol at the C-1 position is a versatile handle for introducing a wide array of functionalities. Its reactivity is central to strategies involving conjugation to other molecules or modification of the compound's physicochemical properties.

The terminal hydroxyl group readily undergoes esterification and etherification, classic transformations for synthesizing prodrugs or attaching linker molecules.

Esterification: This reaction involves treating the alcohol with a carboxylic acid or its derivative (like an acyl chloride or anhydride) under acidic or basic conditions. Fischer esterification, using a carboxylic acid and a strong acid catalyst, is a common method. byjus.comcsic.esmasterorganicchemistry.com These reactions are crucial for creating ester prodrugs, which can enhance bioavailability by masking the polar hydroxyl group, thereby increasing lipophilicity. For long-chain alcohols, enzymatic catalysis, for instance with lipase (B570770), provides a mild and selective alternative to conventional chemical methods. dss.go.th

Etherification: The synthesis of ethers from the hydroxyl group can be achieved through various methods, including the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide. nih.gov Acid-catalyzed methods are also employed for synthesizing ethers from alcohols. nih.gov Ethers are generally more stable to hydrolysis than esters, making them suitable for creating stable linkers for conjugation to other molecules, such as fluorescent dyes or targeting ligands.

Table 1: Representative Esterification and Etherification Reactions
ReactionReagentsProduct TypePotential Application
EsterificationR-COOH, H⁺ catalystEsterProdrug synthesis, improved lipophilicity
Etherification1. NaH; 2. R-XEtherStable linker for bioconjugation

The primary alcohol of Octadec-13-en-2-yn-1-ol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the chosen reagent. These products serve as key intermediates for further synthetic manipulations.

Oxidation to Aldehydes: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) can achieve the conversion of the primary alcohol to an aldehyde without affecting the alkene or alkyne moieties. The resulting aldehyde is a valuable synthetic intermediate, susceptible to nucleophilic attack and Wittig-type reactions, allowing for chain extension and the introduction of new functional groups.

Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or sodium hypochlorite (B82951) in the presence of a catalyst, will oxidize the primary alcohol directly to a carboxylic acid. This transformation introduces a highly versatile functional group that can be used for amide bond formation, further esterification, or conversion to other acid derivatives.

Table 2: Oxidation Reactions of the Terminal Hydroxyl Group
ProductReagent(s)Reaction Conditions
Octadec-13-en-2-yn-1-alPyridinium chlorochromate (PCC)Anhydrous CH₂Cl₂
Octadec-13-en-2-ynoic acidJones Reagent (CrO₃, H₂SO₄, acetone)Acetone, 0°C to rt

Transformations of the Alkene Moiety

The isolated cis-double bond at the C-13 position provides another site for selective functionalization, independent of the alcohol and alkyne groups.

The alkene can be converted into an epoxide or a vicinal diol, introducing new stereocenters and functional groups.

Epoxidation: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) can convert the alkene into an epoxide. Due to the cis-configuration of the starting alkene, a syn-epoxide will be formed. These epoxides are valuable intermediates that can be opened by various nucleophiles in a regio- and stereoselective manner. researchgate.net

Dihydroxylation: The alkene can undergo dihydroxylation to form a vicinal diol. Syn-dihydroxylation can be achieved using osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄). masterorganicchemistry.comlibretexts.org This reaction results in the formation of a diol where both hydroxyl groups are on the same face of the original double bond. The Sharpless asymmetric dihydroxylation, which uses a catalytic amount of OsO₄ with a chiral ligand, allows for the enantioselective synthesis of diols. wikipedia.orgwikipedia.orgorganic-chemistry.org Anti-dihydroxylation can be accomplished via epoxidation followed by acid-catalyzed hydrolysis.

Table 3: Reactions at the Alkene Moiety
TransformationReagent(s)ProductStereochemistry
Epoxidationm-CPBA13,14-Epoxyoctadec-2-yn-1-olSyn addition
Syn-DihydroxylationOsO₄, NMO13,14-Dihydroxyoctadec-2-yn-1-olSyn addition

The reactivity of the double bond also allows for saturation or the introduction of halogen atoms.

Hydrogenation: The alkene can be selectively reduced in the presence of the alkyne. Catalytic hydrogenation using catalysts like Wilkinson's catalyst (RhCl(PPh₃)₃) can selectively reduce the less-hindered double bond to an alkane, leaving the internal alkyne intact. This allows for the synthesis of the corresponding saturated alcohol, Octadec-2-yn-1-ol.

Halogenation: The alkene readily undergoes electrophilic addition with halogens such as bromine (Br₂) or chlorine (Cl₂). youtube.com This reaction proceeds through a cyclic halonium ion intermediate, leading to the anti-addition of two halogen atoms across the double bond. This provides a straightforward route to 13,14-dihalo derivatives. gerli.com

Reactions of the Internal Alkyne

The internal alkyne at the C-2 position is the least reactive of the three functional groups but can be transformed under specific conditions, often involving metal catalysis. msu.edu Its reactions are key to modifying the core structure of the carbon chain.

Partial Reduction: The internal alkyne can be stereoselectively reduced to either a cis- or trans-alkene. study.comlibretexts.org

Cis-Alkene Formation: Hydrogenation using Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) will selectively produce the corresponding cis-alkene, (Z,Z)-Octadeca-2,13-dien-1-ol. libretexts.orglibretexts.org

Trans-Alkene Formation: A dissolving metal reduction, using sodium or lithium in liquid ammonia, will result in the formation of the trans-alkene, (E,Z)-Octadeca-2,13-dien-1-ol. libretexts.org

Complete Reduction: Catalytic hydrogenation with catalysts like platinum or palladium on carbon (Pd/C) under hydrogen pressure will reduce both the alkyne and the alkene, yielding the fully saturated alcohol, Octadecan-1-ol. study.com

Hydration: The acid-catalyzed hydration of the internal alkyne, typically using mercuric sulfate (B86663) (HgSO₄) in aqueous sulfuric acid, leads to the formation of an enol intermediate. This enol will rapidly tautomerize to the more stable ketone. msu.edulibretexts.org For an unsymmetrical internal alkyne like this one, hydration can lead to a mixture of two isomeric ketones, Octadec-13-en-2-one and Octadec-13-en-3-one.

Table 4: Selective Reactions of the Internal Alkyne
ReactionReagentsProductStereochemistry of New Double Bond
Partial ReductionH₂, Lindlar's Catalyst(2Z,13Z)-Octadecadien-1-olZ (cis)
Partial ReductionNa, NH₃ (l)(2E,13Z)-Octadecadien-1-olE (trans)
HydrationH₂O, H₂SO₄, HgSO₄Mixture of ketonesN/A

Hydration and Hydroamination Reactions

The presence of a terminal alkyne in this compound allows for regioselective hydration and hydroamination reactions, yielding carbonyl compounds and nitrogen-containing derivatives, respectively. These transformations are crucial for altering the polarity and biological activity of the parent molecule.

Hydration Reactions: The addition of water across the carbon-carbon triple bond of an alkyne can be catalyzed by mercury(II) salts in the presence of a strong acid, such as sulfuric acid. openstax.orglibretexts.org This reaction typically follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon, and the hydrogen adds to the less substituted carbon. libretexts.org The initial product is an enol, which rapidly tautomerizes to the more stable keto form. libretexts.orglumenlearning.com For a terminal alkyne like that in this compound, this results in the formation of a methyl ketone. libretexts.orglibretexts.org

Alternatively, hydroboration-oxidation provides a complementary anti-Markovnikov addition of water. libretexts.org This two-step process involves the reaction of the alkyne with a borane (B79455) reagent, followed by oxidation with hydrogen peroxide in a basic solution. This sequence leads to the formation of an aldehyde from a terminal alkyne. libretexts.org

Reaction Reagents Expected Major Product Regioselectivity
Mercury(II)-Catalyzed Hydration HgSO4, H2SO4, H2O Methyl Ketone Markovnikov

| Hydroboration-Oxidation | 1. BH3-THF or Disiamylborane 2. H2O2, NaOH | Aldehyde | Anti-Markovnikov |

Table 1: Regioselective Hydration of the Terminal Alkyne in this compound.

Hydroamination Reactions: The addition of an N-H bond of an amine across the alkyne is a highly atom-economical method for synthesizing nitrogen-containing compounds such as enamines and imines. rsc.orgwikipedia.org This reaction can be catalyzed by a variety of transition metal complexes, including those of gold, which are particularly effective for the hydroamination of alkynes. nih.govfrontiersin.org The intermolecular hydroamination of terminal alkynes with primary amines typically yields imines after tautomerization of the initially formed enamine. The regioselectivity of the addition can often be controlled by the choice of catalyst and reaction conditions.

Cycloaddition Reactions (e.g., Click Chemistry)

The terminal alkyne of this compound is an excellent substrate for various cycloaddition reactions, providing a powerful tool for the construction of more complex molecular architectures and for bioconjugation.

One of the most prominent examples of such reactions is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". alfa-chemistry.comsigmaaldrich.comnih.gov This reaction involves the 1,3-dipolar cycloaddition of the terminal alkyne with an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. sigmaaldrich.comorganic-chemistry.org The CuAAC reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for biological applications. sigmaaldrich.com

Beyond click chemistry, the enyne moiety of this compound can participate in other types of cycloadditions, such as [4+2] cycloadditions (Diels-Alder reactions), where the enyne can act as the 4π component. nih.govacs.org These reactions can be used to construct complex polycyclic systems. nih.gov Transition metal catalysts, such as nickel, can also promote [2+2] cycloadditions between the enyne and an alkene, forming cyclobutene (B1205218) derivatives. acs.org

Cycloaddition Type Reactant Partner Catalyst Resulting Heterocycle/Carbocycle
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Organic Azide (R-N3) Cu(I) source 1,4-Disubstituted 1,2,3-Triazole
Diels-Alder Reaction Diene Thermal or Lewis Acid Cyclohexadiene derivative
[2+2] Cycloaddition Alkene Nickel complex Cyclobutene derivative
Table 2: Potential Cycloaddition Reactions of this compound.

Preparation of Bioconjugates and Labeled Probes

The chemical reactivity of this compound, particularly at the terminal alkyne, allows for its conversion into sophisticated molecular probes for biological research.

Synthesis of Fluorescently Tagged Analogues

The attachment of a fluorophore to this compound enables its visualization and tracking within biological systems. The CuAAC reaction is a highly effective method for achieving this. An azide-modified fluorophore can be "clicked" onto the terminal alkyne of the molecule, creating a stable, fluorescently labeled analogue. This approach has been successfully used in the synthesis of fluorescent enyne-containing molecules. The resulting triazole linker is chemically robust and does not typically interfere with the biological activity of the parent molecule or the fluorescence properties of the tag.

Isotopic Labeling for Mechanistic Studies

Isotopic labeling is an indispensable tool for elucidating reaction mechanisms and metabolic pathways. researchgate.netwikipedia.orgnih.gov this compound can be synthesized with stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O), at specific positions. For instance, deuterium can be introduced at the terminal alkyne position to probe kinetic isotope effects in reactions involving the cleavage of the C-H bond. Similarly, ¹³C labeling at various points along the carbon backbone can be used to trace the metabolic fate of the molecule using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These labeled analogues are crucial for understanding how the molecule is processed by enzymes and for identifying its metabolic products. nih.gov

Isotope Potential Labeling Position Application in Mechanistic Studies Analytical Technique
Deuterium (²H) Terminal Alkyne (C-2) Kinetic Isotope Effect Studies Mass Spectrometry, NMR
Carbon-13 (¹³C) C-1, C-2, C-13, C-14 Metabolic Pathway Tracing Mass Spectrometry, ¹³C-NMR
Oxygen-18 (¹⁸O) Hydroxyl Group (at C-1) Elucidation of enzymatic transformations Mass Spectrometry
Table 3: Strategies for Isotopic Labeling of this compound for Mechanistic Studies.

Advanced Spectroscopic Characterization Methodologies for Octadec 13 En 2 Yn 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like Octadec-13-EN-2-YN-1-OL. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom, allowing for a complete mapping of the molecular skeleton and the assignment of stereochemistry.

1H NMR for Proton Resonance Assignment

Proton (¹H) NMR spectroscopy reveals the electronic environment of each hydrogen atom in the molecule. For this compound, the ¹H NMR spectrum would display distinct signals corresponding to the olefinic, allylic, propargylic, alcohol-adjacent, and aliphatic protons. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) are critical for assigning each proton.

The key expected resonances for this compound are:

Olefinic Protons (H-13, H-14): These protons on the carbon-carbon double bond would appear in the downfield region, typically around δ 5.3-5.4 ppm. The multiplicity would depend on the stereochemistry (cis or trans) and coupling to adjacent protons on C-12 and C-15.

Hydroxymethyl Protons (H-1): The protons on the carbon bearing the hydroxyl group (C-1) are adjacent to an acetylenic group. They are expected to appear as a triplet around δ 4.2-4.3 ppm due to coupling with the protons on C-4.

Propargylic Protons (H-4): The protons on the carbon adjacent to the triple bond (C-4) would resonate around δ 2.1-2.3 ppm, typically as a triplet.

Aliphatic Chain Protons: The remaining methylene (B1212753) protons (H-5 to H-12 and H-15 to H-17) would form a complex multiplet in the upfield region, generally between δ 1.2-1.6 ppm.

Terminal Methyl Protons (H-18): The protons of the terminal methyl group would appear as a triplet around δ 0.8-0.9 ppm.

Table 1: Expected ¹H NMR Data for this compound

Proton PositionExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
H-1 (CH₂OH)~4.25t~2.0
H-4 (CH₂)~2.20t~7.0
H-13, H-14 (-CH=CH-)~5.35m-
H-5 to H-12, H-15 to H-17 (-(CH₂)n-)1.20 - 1.60m-
H-18 (CH₃)~0.88t~6.9

13C NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on each carbon atom in the molecule, complementing the ¹H NMR data to build a complete picture of the carbon framework. libretexts.org The chemical shifts in ¹³C NMR are highly sensitive to the local electronic structure, allowing for the unambiguous identification of sp-, sp²-, and sp³-hybridized carbons. chemguide.co.uk

For this compound, the key carbon resonances would be:

Olefinic Carbons (C-13, C-14): These sp² carbons of the double bond are found in the downfield region, typically around δ 125-135 ppm. researchgate.net

Acetylenic Carbons (C-2, C-3): The sp-hybridized carbons of the triple bond resonate in a characteristic window between δ 75-90 ppm.

Hydroxymethyl Carbon (C-1): The carbon attached to the hydroxyl group appears around δ 50-65 ppm. libretexts.org

Aliphatic and Methyl Carbons: The sp³ carbons of the long alkyl chain resonate in the upfield region (δ 14-40 ppm). mpg.de

Table 2: Expected ¹³C NMR Data for this compound

Carbon PositionExpected Chemical Shift (δ, ppm)
C-1 (CH₂OH)~51.5
C-2 (-C≡)~86.0
C-3 (≡C-)~78.0
C-13, C-14 (-CH=CH-)~130.0
C-4 to C-12, C-15 to C-17 (-(CH₂)n-)19.0 - 32.0
C-18 (CH₃)~14.0

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Structural Elucidation

While 1D NMR provides chemical shifts, 2D NMR experiments are essential for establishing the connectivity between atoms. arabjchem.org For a complex molecule like this compound, techniques such as COSY, HMQC (or HSQC), and HMBC are used to piece the structure together. scholaris.caresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would show correlations between H-13 and H-14 across the double bond, as well as with their neighbors H-12 and H-15. It would also confirm the connectivity of the aliphatic chain.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of the ¹³C spectrum based on the already assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds away. For this compound, HMBC would be crucial for connecting the main structural fragments. For instance, it would show a correlation from the H-1 protons to the acetylenic carbons C-2 and C-3, and from the H-4 protons to C-2 and C-3, confirming the propargylic alcohol moiety.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis. arabjchem.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. wiley.com For this compound, the molecular formula is C₁₈H₃₂O. HRMS would be used to confirm the calculated exact mass, distinguishing it from other compounds with the same nominal mass. This validation is a critical step in the identification of a novel or synthesized compound. nih.gov

Table 3: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₈H₃₂O
Calculated Exact Mass [M+H]⁺265.2526
MethodologyUsed to confirm elemental composition by matching the experimentally measured mass to the calculated value with high precision (typically within 5 ppm). nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is particularly useful for analyzing volatile compounds and identifying components within a mixture. uin-alauddin.ac.id The compound is first vaporized and passed through a GC column, where it is separated from other substances based on its boiling point and interactions with the column's stationary phase. The time it takes for the compound to pass through the column is its retention time (RT), a characteristic identifier. nih.gov

Upon exiting the GC column, the molecule enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum shows the molecular ion (M⁺) and a unique pattern of fragment ions. This fragmentation pattern acts as a molecular fingerprint that can be compared to spectral libraries for identification. For this compound, characteristic fragments would likely arise from cleavage alpha to the hydroxyl group, the triple bond, and the double bond, as well as the loss of a water molecule (M-18). The combination of retention time and mass spectrum provides a high degree of confidence in the compound's identification. nih.govmdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. wikipedia.orgsavemyexams.com The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its key structural features: the alcohol (-OH), the internal alkyne (-C≡C-), the alkene (C=C), and the aliphatic chain (C-H). libretexts.org

The most prominent features in the spectrum would be:

O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group in an alcohol, with the broadening resulting from hydrogen bonding. savemyexams.com

C-H Stretches: Sharp peaks between 2850 and 3000 cm⁻¹ arise from the sp³ C-H bonds of the long alkyl chain. libretexts.org A distinct, weaker peak just above 3000 cm⁻¹ (approx. 3010-3040 cm⁻¹) would indicate the sp² C-H stretching of the alkene group. libretexts.org

C≡C Stretch: A weak to medium, sharp absorption band in the 2100-2260 cm⁻¹ range is indicative of the internal carbon-carbon triple bond. libretexts.org The intensity can be low due to the bond's symmetry and small change in dipole moment during vibration. quora.com

C=C Stretch: An absorption of variable intensity, typically weak, is expected in the 1620-1680 cm⁻¹ region, corresponding to the carbon-carbon double bond. savemyexams.com

C-O Stretch: A strong band in the fingerprint region, typically between 1050 and 1150 cm⁻¹, corresponds to the C-O single bond stretching of the primary alcohol. libretexts.org

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Alcohol (-OH) O-H Stretch 3200 - 3600 Strong, Broad
Alkene (=C-H) C-H Stretch 3010 - 3040 Medium, Sharp
Alkane (-C-H) C-H Stretch 2850 - 2960 Strong, Sharp
Alkyne (-C≡C-) C≡C Stretch 2100 - 2260 Weak to Medium, Sharp
Alkene (C=C) C=C Stretch 1620 - 1680 Weak to Medium

Biological Activity Investigations of Octadec 13 En 2 Yn 1 Ol in Vitro and Mechanistic

Antimicrobial Efficacy (e.g., Antibacterial, Antifungal)

Polyacetylenic compounds are noted for their antimicrobial properties, a characteristic that is likely shared by Octadec-13-en-2-yn-1-ol. These natural products are believed to play a role in plant defense against microbial pathogens.

Research into related polyacetylenes has demonstrated notable antibacterial action, particularly against Gram-positive bacteria. Falcarindiol (B120969), for instance, has been found to exhibit a potent inhibitory effect on the growth of Staphylococcus aureus. taylorandfrancis.com This suggests that this compound may also possess activity against this and other Gram-positive strains. The mechanism of action is thought to involve the disruption of bacterial cell membranes or interference with essential enzymatic processes.

Table 1: Antibacterial Activity of Falcarindiol

Bacterial StrainActivityReference
Staphylococcus aureusPotent inhibitory effect taylorandfrancis.com
Micrococcus luteusStrongly inhibited growth (MIC: 50 µg/ml) researchgate.net
Bacillus cereusStrongly inhibited growth (MIC: 50 µg/ml) researchgate.net

The antifungal potential of polyacetylenes is well-documented, with various compounds demonstrating efficacy against a range of fungal pathogens. mdpi.comresearchgate.net Synthetic C18 polyacetylene alcohols, which are structurally related to this compound, have been shown to inhibit several pathogenic fungal species, including Colletotrichum gloeosporioides, Bipolaris sorokiniana, and Fusarium graminearum. acs.orgnih.gov The half-maximum effective concentrations (EC50) for these compounds ranged from 8 to 425 µg/mL. acs.orgnih.gov Falcarinol-type polyacetylenes found in carrots have also been noted to confer protection against Botrytis cinerea. mdpi.com These findings support the hypothesis that this compound may also exhibit fungicidal or fungistatic properties. The proposed mechanism for their antifungal action often involves the disruption of fungal membrane integrity. mdpi.com

Anti-Inflammatory Effects and Mechanistic Studies

Polyacetylenes, including falcarinol-type compounds, are recognized for their significant anti-inflammatory properties. mdpi.comnih.govmdpi.com It is plausible that this compound exerts similar effects through the modulation of key inflammatory pathways.

A key aspect of the anti-inflammatory action of polyacetylenes is their ability to inhibit the production of inflammatory mediators. Studies on the polyacetylene (9Z,16S)-16-Hydroxy-9,17-octadecadiene-12,14-diynoic acid (HODA), isolated from Dendropanax dentiger, demonstrated a significant, dose-dependent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 murine macrophage cells, with a half-maximal inhibitory concentration (IC50) of 4.28 μM. nih.gov This inhibition of NO production is a crucial indicator of anti-inflammatory potential. nih.gov The reduction in NO is often linked to the downregulation of inducible nitric oxide synthase (iNOS) at both the mRNA and protein levels. nih.gov

The anti-inflammatory effects of polyacetylenes are mediated through their interaction with critical signaling pathways that regulate the inflammatory response. A primary target is the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation. mdpi.comnih.govmdpi.com Falcarinol-type polyacetylenes have been shown to downregulate NF-κB and its downstream inflammatory markers such as TNFα, IL-6, and COX-2. nih.govmdpi.com The compound HODA was found to reduce the translocation of NF-κB into the nucleus in LPS-induced macrophages. nih.gov Furthermore, falcarindiol has been identified as a partial agonist of peroxisome proliferator-activated receptor γ (PPARγ), a nuclear receptor that plays a critical role in controlling intestinal inflammation. nih.govselleck.co.jp

Antioxidant Potential and Radical Scavenging Activity

While direct studies on the radical scavenging activity of many polyacetylenes are emerging, their interaction with antioxidant pathways suggests a protective role against oxidative stress.

The antioxidant effects of some polyacetylenes are believed to be mediated through the activation of the Keap1/Nrf2/ARE (Kelch-like ECH-associated protein 1/nuclear factor [erythroid-derived 2]-like 2/antioxidant response element) pathway. mdpi.comnih.gov This pathway is central to the regulation of antioxidant and cytoprotective phase 2 enzymes. mdpi.com For instance, the polyacetylene HODA has been shown to enhance the activation of Nrf2 and its downstream antioxidant gene, heme oxygenase-1 (HO-1). nih.gov Falcarindiol is also known to activate the Nrf2 pathway by S-alkylation of its inhibitor protein Keap1. nih.gov This activation leads to the upregulation of antioxidant enzymes, which in turn helps to mitigate cellular damage from oxidative stress.

In Vitro Assays (e.g., DPPH, FRAP, TEAC)

There is no specific information available from in vitro antioxidant assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the Ferric Reducing Antioxidant Power (FRAP) assay, or the Trolox Equivalent Antioxidant Capacity (TEAC) assay for this compound. These assays are standard methods to evaluate the ability of a compound to scavenge free radicals or reduce oxidants, but they have not been applied to this particular molecule in published studies.

Cellular Antioxidant Mechanisms

Mechanistic studies to determine the cellular antioxidant pathways affected by this compound have not been documented. Research in this area would typically investigate the compound's influence on intracellular antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase) or its interaction with cellular signaling pathways related to oxidative stress, but such data is currently unavailable.

Anti-Proliferative Activity in In Vitro Cellular Models

Cytotoxicity against Specific Cancer Cell Lines (e.g., Leukemia, Hepatocellular Carcinoma)

No studies have been published detailing the cytotoxic effects of this compound against leukemia or hepatocellular carcinoma cell lines. While many C17 and C18 polyacetylenes isolated from natural sources have demonstrated cytotoxicity against various cancer cells, this specific compound has not been evaluated. nih.gov For context, other polyacetylenes have shown the ability to suppress the growth of human leukemia (HL-60) cells. nih.gov

Table 1: Cytotoxicity Data for Selected Polyacetylenes (Contextual) (Note: Data for the subject compound, this compound, is not available. This table is for illustrative purposes showing activity of related compounds.)

CompoundCancer Cell LineActivity MetricValueReference
Panaxydol (B150440)Human Leukemia (HL-60)Growth InhibitionEffective at 1.0 µg/mL nih.gov
Falcarinol (B191228)Human Colon (HCT-15)ED502.38 µM nih.gov
Ginsenoyne AHuman Colon (HCT-15)ED502.14 µM nih.gov

Inhibition of Cancer Cell Invasion and Growth

There is no available research on the capacity of this compound to inhibit cancer cell invasion, a key step in metastasis, or to halt cancer cell growth through mechanisms like cell cycle arrest. Studies on other polyacetylenes have shown that they can induce cell cycle arrest at the G0/G1 phase, but this has not been demonstrated for this compound. nih.gov

Identification of Potential Molecular Targets

The specific molecular targets of this compound within cancer cells remain unidentified. Research has not yet been conducted to explore its interactions with key proteins, enzymes, or signaling pathways that are critical for cancer cell survival and proliferation.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

No structure-activity relationship (SAR) studies have been performed on analogues of this compound. Such studies involve synthesizing and testing modified versions of a parent compound to determine which chemical features are essential for its biological activity. slideshare.net For the broader class of polyacetylenic alcohols, SAR studies are crucial for optimizing therapeutic potential, but this work has not been undertaken for the specific compound . researchgate.netresearchgate.net

Impact of Hydrocarbon Chain Length and Unsaturation Pattern

The length of the hydrocarbon chain and the presence and location of double and triple bonds are critical determinants of the biological activity of polyacetylenic alcohols. Generally, a longer carbon chain is associated with increased lipophilicity, which can enhance the compound's ability to traverse cellular membranes and interact with intracellular targets.

Studies on related C17 and C18 acetylenic oxylipins have demonstrated that chain length significantly affects their cytotoxic and chemopreventive properties. While longer chain lengths have been linked to better activity in some assays, there is a nuanced interplay with the pattern of unsaturation. mdpi.com For instance, C17 polyacetylenes are, in general, found to be more cytotoxic than their C18 counterparts. mdpi.com

The degree and location of unsaturation are also pivotal. The presence of a terminal double bond (vinyl group) in C17 and C18 acetylenic oxylipins appears to be important for their cytotoxicity, rendering them more reactive than their saturated or less unsaturated analogs. mdpi.com A study comparing synthetic falcarinol (a C17 polyacetylene) and its dihydro-derivative showed that the presence of the complete unsaturation was crucial for potent inhibition of pancreatic cancer cell proliferation, with IC50 values less than 1 µg/mL for falcarinol, while its dihydro-derivative had IC50 values greater than 10 mg/mL. mdpi.com

Interactive Table: Impact of Chain Length and Unsaturation on Cytotoxicity of Polyacetylenic Alcohols

CompoundCarbon Chain LengthUnsaturation PatternCell LineCytotoxicity (IC50)
FalcarinolC17ene-diyne-enePANC-1, BxPC-3< 1 µg/mL
DihydrofalcarinolC17ene-yne-enePANC-1, BxPC-3> 10 mg/mL
C18 Polyacetylene (Oplopantriol A derivative)C18ene-diyne-triolPANC-1, BxPC-3< 1 µg/mL
PanaxytriolC17ene-diyne-triolP388D13.1 µg/mL
PanaxytriolC17ene-diyne-triolSNU-C2A8.3 µg/mL

Role of Hydroxyl and Alkyne/Alkene Positions on Biological Response

The precise positioning of the hydroxyl (-OH) group and the alkyne (carbon-carbon triple bond) and alkene (carbon-carbon double bond) moieties within the this compound structure is critical to its biological activity. The hydroxyl group, in particular, can engage in hydrogen bonding with biological targets such as enzymes and receptors, and its location can dictate the molecule's orientation within a binding site.

Research on falcarinol-type polyacetylenes suggests that a hydroxyl group at the C-3 position is important for their cytotoxic effects. nih.gov The oxidation of this hydroxyl group to a ketone, as seen in falcarinon, leads to a significant reduction in growth inhibitory effects in intestinal cells. nih.govfao.org This highlights the necessity of the alcohol functionality for potent activity. Furthermore, the presence of a terminal allylic secondary alcohol moiety has been shown to enhance the anticancer activity of C17 and C18 acetylenic oxylipins. mdpi.com

The relative positions of the double and triple bonds also influence the molecule's shape and electronic properties, which in turn affect its interaction with biological macromolecules. The conjugated system of alternating double and triple bonds often imparts significant reactivity to these molecules, making them potent alkylating agents that can covalently modify proteins and other biomolecules. mdpi.comnih.gov

Interactive Table: Influence of Functional Group Position on Cytotoxicity

CompoundKey Functional Group Position(s)Cell LineActivity MetricFinding
FalcarinolC-3 HydroxylIntestinal cellsGrowth InhibitionHydroxyl group is important for activity.
FalcarinonC-3 KetoneIntestinal cellsGrowth InhibitionSignificantly less active than falcarinol.
PanaxydiolC-3 and C-10 HydroxylsHL-60IC500.13 µM
StipuolC-3 and C-10 HydroxylsHL-60IC500.28 µM

Stereochemical Influences on Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a crucial role in the biological activity of many compounds, including polyacetylenic alcohols. Chiral centers within the molecule, such as the carbon atom bearing the hydroxyl group, can exist in different spatial configurations (enantiomers or diastereomers), which can lead to significant differences in biological activity.

This is because biological targets like enzymes and receptors are themselves chiral and will often interact preferentially with one stereoisomer over another, akin to a lock and key mechanism. While specific stereochemical studies on this compound are not extensively documented in the reviewed literature, research on related C17 polyacetylenes has confirmed the importance of stereochemistry for their cytotoxicity. mdpi.com For example, the cytotoxic activities of different stereoisomers of panaxydol have been shown to vary, indicating that the spatial orientation of the hydroxyl groups is a critical factor in their interaction with cellular targets. mdpi.com A study on oplopandiol, a C17 polyacetylene, showed that the (3S,8S)-isomer exhibited cytotoxic activity against colorectal cancer cells, while the (3R,8S)-falcarindiol and (3S)-falcarinol did not show activity in the same study, suggesting a high degree of stereospecificity. nih.gov

Interactive Table: Stereochemical Effects on Cytotoxicity of Polyacetylenes

CompoundStereochemistryCell LineCytotoxicity (IC50)
(3S,8S)-Oplopandiol3S, 8SHCT116, HCT116-OxRActive
(3R,8S)-Falcarindiol3R, 8SNot specifiedInactive in a specific study
(3S)-Falcarinol3SNot specifiedInactive in a specific study
(3R,10R)-Panaxydiol3R, 10RHL-600.13 µM
Stipuol (stereoisomer of Panaxydiol)Not specifiedHL-600.28 µM

Analytical Detection and Quantification in Research Matrices

Validation of Analytical Methods

The validation of an analytical method is a critical process that demonstrates its suitability for the intended purpose. This involves a series of experiments to verify that the method is reliable, reproducible, and accurate for the quantification of a specific analyte in a given matrix. The key parameters for validation include specificity, sensitivity, accuracy, precision, and the limits of detection and quantification.

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. imgroupofresearchers.comwordpress.com A method is considered specific if it can produce a signal that is solely attributable to the analyte of interest, without interference from other substances. imgroupofresearchers.com

In a typical validation study for Octadec-13-EN-2-YN-1-OL, specificity would be assessed by analyzing blank matrix samples, samples spiked with the analyte, and samples spiked with potential interfering compounds. The results would be compared to ensure that the signal from the analyte is distinguishable from any other signals.

Illustrative Data for Specificity Assessment:

Sample TypeResponse at Analyte Retention TimeInterference Observed
Blank MatrixNo significant peakNo
Analyte StandardPeak detectedN/A
Analyte in MatrixPeak detectedNo
Matrix with Impurity ANo significant peakNo
Matrix with Impurity BNo significant peakNo

This table is for illustrative purposes only.

The sensitivity of an analytical method is a measure of its ability to discriminate between small differences in analyte concentration. libretexts.org It is often related to the slope of the calibration curve. A steeper slope indicates a higher sensitivity, meaning a small change in concentration results in a large change in the analytical signal.

Accuracy refers to the closeness of the measured value to the true or accepted reference value. imgroupofresearchers.comlibretexts.org It is typically determined by analyzing a sample with a known concentration of the analyte (a certified reference material, if available) and expressing the result as a percentage of the known value (percent recovery). amsbiopharma.comijarsct.co.in Accuracy studies are usually performed at multiple concentration levels across the range of the method.

Illustrative Data for Accuracy Assessment:

Theoretical Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
5.04.998.0
50.050.5101.0
100.099.299.2

This table is for illustrative purposes only.

Precision is the measure of the agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. elementlabsolutions.commetrology-journal.org It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility. metrology-journal.orgbiopharminternational.com

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time. biopharminternational.com

Intermediate precision: The precision within the same laboratory, but with variations such as different days, different analysts, or different equipment. biopharminternational.com

Reproducibility: The precision between different laboratories (collaborative studies). metrology-journal.org

Illustrative Data for Precision Assessment (Repeatability):

Concentration (µg/mL)Replicate 1Replicate 2Replicate 3Replicate 4Replicate 5MeanRSD (%)
50.050.249.850.549.950.150.10.5%

This table is for illustrative purposes only.

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. loesungsfabrik.deyoutube.com It is the concentration that produces a signal that is significantly different from the background noise, often defined as a signal-to-noise ratio of 3:1. loesungsfabrik.de

The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. loesungsfabrik.dereddit.com It is typically defined as the concentration that produces a signal-to-noise ratio of 10:1. youtube.com

Illustrative LOD and LOQ Data:

ParameterDetermination MethodValue (µg/mL)
Limit of Detection (LOD)Signal-to-Noise Ratio (3:1)0.5
Limit of Quantification (LOQ)Signal-to-Noise Ratio (10:1)1.5

This table is for illustrative purposes only.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.